
(2-Tert-butyl-3-pyridyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Tert-butyl-3-pyridyl)methanol is an organic compound characterized by a pyridine ring substituted with a tert-butyl group at the second position and a hydroxymethyl group at the third position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Tert-butyl-3-pyridyl)methanol typically involves the reduction of 2-tert-butyl-3-pyridinecarboxylic acid or its derivatives. One common method includes the reduction of 2-tert-butyl-3-pyridinecarboxylic acid tert-butyl ester using sodium borohydride or potassium borohydride in the presence of a Lewis acid such as zinc chloride . The reaction is carried out in an organic solvent like tetrahydrofuran at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring cost-effectiveness and environmental safety.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Tert-butyl-3-pyridyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be further reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products Formed
Oxidation: 2-Tert-butyl-3-pyridinecarboxaldehyde or 2-tert-butyl-3-pyridinecarboxylic acid.
Reduction: 2-Tert-butyl-3-pyridylmethane.
Substitution: Various substituted pyridines depending on the substituent introduced.
Applications De Recherche Scientifique
(2-Tert-butyl-3-pyridyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties and as a building block for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2-Tert-butyl-3-pyridyl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The exact molecular targets and pathways involved would vary based on the context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Tert-butyl-4-pyridylmethanol
- 2-Tert-butyl-3-pyridinecarboxylic acid
- 2-Tert-butyl-3-pyridylmethane
Uniqueness
(2-Tert-butyl-3-pyridyl)methanol is unique due to the specific positioning of the tert-butyl and hydroxymethyl groups on the pyridine ring. This structural arrangement can influence its reactivity and interactions with other molecules, making it distinct from its analogs.
Propriétés
Formule moléculaire |
C10H15NO |
|---|---|
Poids moléculaire |
165.23 g/mol |
Nom IUPAC |
(2-tert-butylpyridin-3-yl)methanol |
InChI |
InChI=1S/C10H15NO/c1-10(2,3)9-8(7-12)5-4-6-11-9/h4-6,12H,7H2,1-3H3 |
Clé InChI |
XYLHGTYMSLBUNV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=C(C=CC=N1)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


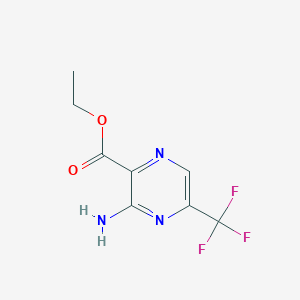
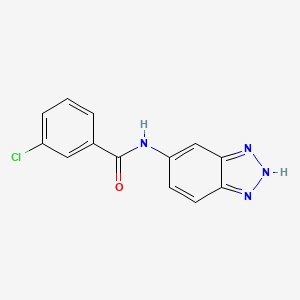
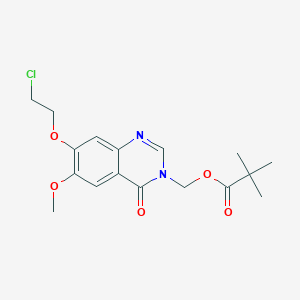

![tert-butyl 2-[2,6-dibromo-4-[(Z)-(5-iodo-2-oxo-1H-indol-3-ylidene)methyl]phenoxy]acetate](/img/structure/B13906521.png)
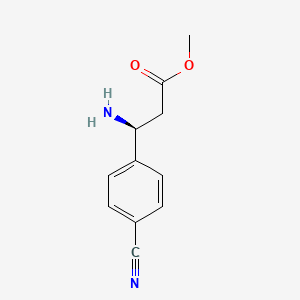
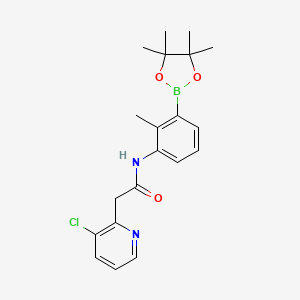
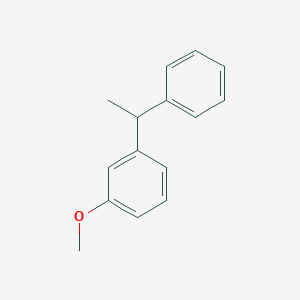
![2-(2,2-Difluoroacetyl)bicyclo[3.1.0]hexan-3-one](/img/structure/B13906544.png)
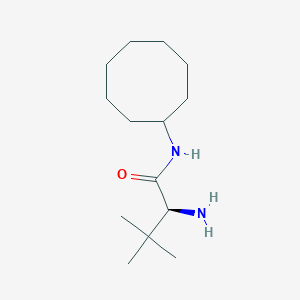
![12-(3-nitrophenyl)-2-azapentacyclo[11.8.0.03,11.04,9.016,21]henicosa-1,3(11),4,6,8,12,14,16,18,20-decaen-10-one](/img/structure/B13906559.png)

![6-Fluoropyrazolo[1,5-a]pyrimidine-5,7-diamine](/img/structure/B13906575.png)

